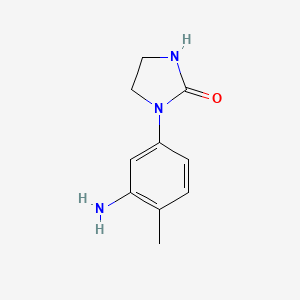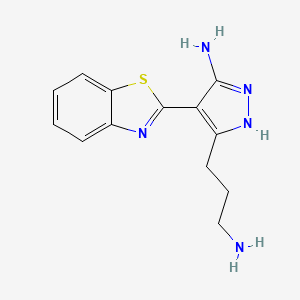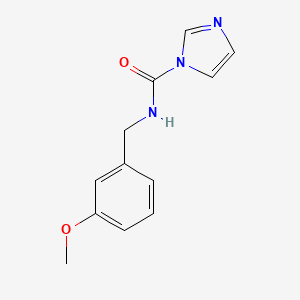
1-(3-Amino-4-methylphenyl)imidazolidin-2-one
説明
1-(3-Amino-4-methylphenyl)imidazolidin-2-one, also known as AMPI, is a synthetic compound. It has a CAS Number of 1038247-59-4 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of imidazolidin-2-ones and its analogues has been a subject of continuous efforts to develop sustainable and efficient protocols . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecular formula of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is C10H13N3O . The InChI key and other molecular details can be found in the MSDS .科学的研究の応用
Catalytic Synthesis
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The catalytic synthesis of imidazolidin-2-ones has been a subject of continuous research efforts .
Direct Incorporation of the Carbonyl Group
One of the common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . This process is crucial in the synthesis of various pharmaceuticals and natural products .
Diamination of Olefins
Another approach involves the diamination of olefins . This method is particularly useful in the synthesis of complex structures .
Intramolecular Hydroamination
The intramolecular hydroamination of linear urea derivatives is another common approach to imidazolidin-2-one derivatives . This process is used in the synthesis of a variety of complex structures .
Aziridine Ring Expansion
Aziridine ring expansion is another method used in the synthesis of imidazolidin-2-one derivatives . This process is particularly important in the synthesis of pharmaceuticals and other biologically active compounds .
Iron-Catalyzed Oxyamination
Functionalized imidazolidin-2-one derivatives can be prepared using an iron-catalyzed alkene oxyamination reaction . This atom-economical process does not require the addition of an external oxidant and has been shown to be efficient for mono-, di-, and trisubstituted double bonds .
Synthesis of New Imidazolidin-2,4-dione Derivatives
The 2-thiohydantoins have been widely evaluated due to their applications as hypolipidemic, anti-carcinogenic, antiviral (e.g., herpes virus, HSV, HIV and tuberculosis), antimicrobial, anti-ulcer and anti-inflammatory agents . The synthesis of new imidazolidin-2,4-dione derivatives could potentially lead to the discovery of new drugs with these properties .
Pharmaceutical Applications
Imidazolidin-2-ones and their analogues are found in many biologically active drugs and natural products . For example, they are used as intermediates in the synthesis of pharmaceuticals such as Tamiflu (influenza A/B treatment) and balanol (potent protein kinase A and B inhibitor) .
Safety and Hazards
作用機序
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
The synthesis of imidazolidin-2-ones often involves the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
As for the environmental factors, the storage temperature for this compound is room temperature, indicating that it is stable under normal environmental conditions .
特性
IUPAC Name |
1-(3-amino-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPHDCKTZWGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)
![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)
![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)
![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

